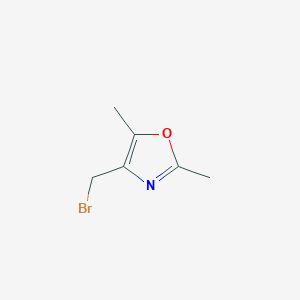

4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole

Description

Contextualizing Oxazole (B20620) Heterocycles in Contemporary Organic Synthesis

Oxazole, a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. tandfonline.comslideshare.net The oxazole ring is present in numerous natural products and biologically active molecules. tandfonline.com Its aromatic nature, though less pronounced than that of thiazoles, coupled with its weak basicity, contributes to its unique chemical behavior. cutm.ac.inwikipedia.org

The synthesis of oxazole derivatives is a well-established area of organic chemistry, with classic methods such as the Robinson-Gabriel synthesis and the Fischer oxazole synthesis still widely employed. cutm.ac.inijpsonline.com More contemporary methods, including the van Leusen oxazole synthesis, have further expanded the toolkit for accessing diverse oxazole structures. ijpsonline.commdpi.com Oxazoles can undergo a variety of chemical transformations, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions, making them versatile intermediates in the construction of more complex molecular architectures. tandfonline.comcutm.ac.in

The Significance of Bromomethyl Functionality as a Reactive Handle in Heterocyclic Systems

The introduction of a bromomethyl group onto a heterocyclic ring system dramatically enhances its synthetic utility. This functional group serves as a highly reactive "handle," enabling a wide range of subsequent chemical modifications. The carbon-bromine bond is relatively weak and susceptible to nucleophilic attack, making bromomethylated heterocycles excellent electrophiles for substitution reactions.

This reactivity allows for the facile introduction of various functionalities, including amines, thiols, and carbon nucleophiles, thereby providing a straightforward pathway to a diverse library of derivatives. Furthermore, bromomethylated compounds can participate in a variety of coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which are powerful tools for the formation of carbon-carbon bonds. nih.govresearchgate.net The regioselective functionalization of halogenated heterocycles is a critical strategy in the synthesis of targeted organic compounds. nih.gov

Overview of Research Trajectories for 4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole

The specific compound, this compound, combines the key features of the oxazole core with the reactive potential of the bromomethyl group. Its structure, featuring methyl groups at the 2 and 5 positions, influences the electronic properties and steric environment of the oxazole ring. The primary research interest in this molecule lies in its application as a versatile building block for the synthesis of more complex, often biologically active, 2,4,5-trisubstituted oxazoles.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2,5-dimethyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO/c1-4-6(3-7)8-5(2)9-4/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIPAFLFIFAHEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292494 | |

| Record name | 4-(Bromomethyl)-2,5-dimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857283-61-5 | |

| Record name | 4-(Bromomethyl)-2,5-dimethyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-2,5-dimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 4 Bromomethyl 2,5 Dimethyl 1,3 Oxazole and Analogous Oxazoles

Regioselective Bromination Strategies for Methylated Oxazole (B20620) Precursors Utilizing N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely employed reagent for the bromination of activated aromatic and heterocyclic compounds, as well as for allylic and benzylic brominations. organic-chemistry.orgmdpi.com In the context of synthesizing 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole, the key precursor is often 2,4,5-trimethyloxazole. The challenge lies in achieving regioselective bromination at the 4-methyl position over the other two methyl groups.

The regioselectivity of NBS bromination is influenced by the reaction conditions, including the solvent, temperature, and the presence of radical initiators or catalysts. nih.govresearchgate.netresearchgate.net For the bromination of a methyl group attached to an aromatic or heterocyclic ring, a radical mechanism is typically favored. This often involves the use of a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), and initiation by light or a radical initiator such as azobisisobutyronitrile (AIBN). mdpi.com

The methyl group at the C4 position of the oxazole ring is susceptible to radical bromination to furnish the desired 4-(bromomethyl) derivative. The reaction proceeds via a radical chain mechanism where NBS serves as a source of bromine radicals. The selectivity for the 4-methyl group can be attributed to the electronic nature of the oxazole ring and the relative stability of the resulting benzylic-type radical intermediate.

Several studies have demonstrated the utility of NBS for such transformations. For instance, the bromination of activated aromatic compounds with NBS in various solvents has been shown to be highly regioselective. nih.govresearchgate.net While specific literature detailing the optimization for this compound is not abundant in the provided search results, the general principles of radical bromination with NBS provide a clear pathway for this transformation.

It is also noteworthy that the choice of brominating agent and conditions can be critical. For example, using NBS in an ionic liquid has been reported to afford high regioselectivity in the monobromination of activated aromatic compounds. researchgate.net Such alternative conditions could potentially be adapted to optimize the synthesis of this compound.

Classical and Modern Approaches to the Oxazole Core Synthesis Relevant to this compound

A variety of synthetic methods have been developed for the construction of the oxazole ring, many of which are applicable to the synthesis of the 2,5-dimethyl-4-substituted oxazole scaffold. ijpsonline.comijpsonline.comslideshare.net

The Van Leusen oxazole synthesis, first reported in 1972, is a powerful method for the formation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.comwikipedia.org This reaction proceeds under basic conditions and involves a [3+2] cycloaddition. nih.gov The general mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde to form an oxazoline (B21484) intermediate. Subsequent elimination of toluenesulfinic acid yields the oxazole ring. nih.govorganic-chemistry.org

The classical Van Leusen synthesis typically produces 5-substituted oxazoles. nih.govmdpi.com However, adaptations of this method have been developed to yield 4,5-disubstituted oxazoles. For instance, a one-pot synthesis of 4,5-disubstituted oxazoles using TosMIC, an aldehyde, and an aliphatic halide in an ionic liquid has been reported to give good yields. mdpi.com This adaptation could be relevant for the synthesis of the 2,5-dimethyl-4-substituted oxazole core by choosing the appropriate aldehyde and halide.

Table 1: Examples of Van Leusen Oxazole Synthesis

| Aldehyde | TosMIC | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Various aldehydes | TosMIC | K₂CO₃ | Methanol | 5-Substituted oxazoles | Good | nih.govmdpi.com |

| Tris-aldehyde substrates | TosMIC | K₂CO₃ | Refluxing Methanol | 5-Substituted tris-oxazoles | Good | nih.govsemanticscholar.org |

This table is interactive. Click on the headers to sort.

The Bredereck reaction is a classical method for synthesizing oxazoles by reacting α-haloketones with amides, typically formamide, to yield unsubstituted oxazoles at the 2-position. ijpsonline.comijpsonline.comslideshare.net To obtain 2,4-disubstituted oxazoles, other amides can be used. ijpsonline.com This method is considered efficient and economical. ijpsonline.com An improvement to this method involves using α-hydroxyketones as starting materials. ijpsonline.com

For the synthesis of a 2,5-dimethyl-4-substituted oxazole, one could envision a reaction between an appropriately substituted α-haloketone and acetamide. The reaction of an α-haloketone with an amide is a cornerstone of oxazole synthesis and remains a viable route. biu.ac.il

The Fischer oxazole synthesis, discovered in 1896, involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to produce 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org This dehydration reaction occurs under mild conditions. wikipedia.org

The Robinson-Gabriel synthesis is another fundamental method that utilizes the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form an oxazole. ijpsonline.comwikipedia.org The starting 2-acylamino-ketone can be prepared via the Dakin-West reaction. wikipedia.org While traditionally yielding 2,5-disubstituted oxazoles, modifications have expanded its scope. ijpsonline.comwikipedia.org For example, a one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been developed for 2,4,5-trisubstituted oxazoles. idexlab.comresearchgate.net

A more modern approach to oxazole synthesis involves the ring expansion of azirines. This method can be particularly useful for creating substituted oxazoles. acs.orgnih.gov The process typically involves the aziridination of a double bond, followed by thermal or photochemically induced ring cleavage of the C-C bond to form an azomethine ylide. This ylide then undergoes electrocyclization to form the oxazole ring. acs.org

A notable application of this methodology is the synthesis of 2-(bromomethyl)oxazoles from vinyl azides. beilstein-journals.org The vinyl azide (B81097) undergoes thermolysis to generate an azirine, which then reacts with bromoacetyl bromide to yield the 2-(bromomethyl)oxazole. beilstein-journals.org While this produces a 2-(bromomethyl) isomer, the principle of azirine ring expansion demonstrates a versatile strategy for accessing functionalized oxazoles.

Optimization of Reaction Conditions and Yields for Targeted this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound, this compound. This involves careful consideration of solvents, temperature, catalysts, and reaction times for both the oxazole ring formation and the subsequent bromination step.

For the bromination of 2,4,5-trimethyloxazole, a key parameter to optimize is the choice of solvent and initiator to ensure regioselectivity for the 4-methyl group. As discussed, non-polar solvents and radical initiators are generally preferred for benzylic-type brominations with NBS.

In the context of oxazole synthesis, various optimization studies have been reported. For instance, in the synthesis of oxazolylisoxazoles, thermal decomposition of a diazo compound at 100°C in acetonitrile (B52724) was found to give the highest yield of 81% on a gram scale. researchgate.net In another example, the synthesis of 2-(bromomethyl)oxazoles from azirines was optimized by screening different bases and reaction times. beilstein-journals.org It was found that using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as the base resulted in full conversion of the starting azirine within 3 minutes. beilstein-journals.org

A study on the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids and isocyanoacetates identified DMAP-Tf (a triflylpyridinium reagent) as an effective activator, leading to high yields (70–97%) across a broad range of substrates. nih.gov

Table 2: Optimization of Reaction Conditions for Oxazole Synthesis

| Reaction Type | Starting Materials | Key Optimization Parameters | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Oxazolylisoxazole Synthesis | Diazo compound, MeCN | Catalyst, Temperature, Method | Thermal decomposition, 100°C | 81 | researchgate.net |

| 2-(Bromomethyl)oxazole Synthesis | Azirine, Bromoacetyl bromide | Base, Reaction Time | DBN, 3 min | >99 (conversion) | beilstein-journals.org |

This table is interactive. Click on the headers to sort.

While a specific, comprehensive optimization study for the synthesis of this compound was not found in the search results, the principles from these related syntheses provide a strong foundation for developing an efficient and high-yielding protocol. The ideal approach would likely involve a robust oxazole core synthesis followed by a highly regioselective bromination of the 4-methyl group.

Continuous Flow Synthesis and Integrated Processes for Halogenated Oxazoles

Continuous flow chemistry has emerged as a powerful technique in organic synthesis, offering substantial advantages over traditional batch processing, including enhanced heat transfer, improved safety for hazardous reactions, and greater scalability. researchgate.net This methodology is particularly well-suited for the synthesis of halogenated oxazoles, which are valuable intermediates in medicinal chemistry and materials science.

The application of flow chemistry allows for the precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. researchgate.net For instance, a fully automated mesofluidic flow reactor has been successfully developed for the synthesis of 4,5-disubstituted oxazoles. durham.ac.ukdntb.gov.ua In this system, reagents are pumped through columns containing solid-supported reagents and catalysts, facilitating a streamlined, multi-step synthesis. A key step involves an intramolecular cyclization catalyzed by a polymer-supported base (PS-BEMP), which, after a residence time of 20-30 minutes, yields the desired oxazole products in high purity (>90%) and good isolated yields (>80%). durham.ac.uk Heating the base column to 85 °C was found to be crucial for achieving high yields (>89%) for certain substrates. durham.ac.uk

The scalability of these processes is a primary advantage; a flow process for 1,3,4-oxadiazoles was successfully scaled up to a productivity of 34 mmol/h, incorporating in-line quenching and extraction steps to enhance efficiency and safety. nih.gov These examples underscore the potential for developing a robust and scalable continuous flow synthesis for this compound, leveraging the established protocols for related halogenated and substituted oxazoles.

| Product Type | Key Reagents | Methodology | Key Findings | Reference |

|---|---|---|---|---|

| 4,5-Disubstituted oxazoles | α-Isocyanoacetamides, Aldehydes | Automated mesofluidic flow reactor with solid-supported base (PS-BEMP) | Yields >80% with >90% purity; residence time of 20-30 min. Heating to 85 °C improved yields to >89%. | durham.ac.uk |

| 2-(Azidomethyl)oxazoles | Vinyl azides, Bromoacetyl bromide, NaN₃ | Three-step sequential flow process: thermolysis, cyclization, and nucleophilic substitution | Integrated process with short residence times (7-9 min) and good overall yields. | beilstein-journals.orgbeilstein-journals.org |

| 1,3,4-Oxadiazoles | Aldehyde N-acylhydrazones, Iodine | Iodine-mediated oxidative cyclization in a heated packed-bed reactor (K₂CO₃) | Yields up to 93% with 10 min residence time. Scalable to 34 mmol/h with integrated extraction. | nih.gov |

Green Chemistry Principles and Sustainable Approaches in Oxazole Synthesis

The synthesis of oxazole derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of toxic substances. ijpsonline.comkthmcollege.ac.in These approaches are critical for developing sustainable synthetic routes for compounds like this compound.

A variety of green synthetic techniques have been successfully applied to oxazole synthesis. ijpsonline.com These include:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. mdpi.com For example, the synthesis of 2-aminooxazole derivatives from aromatic ketones, urea (B33335), and iodine was completed in 10 minutes under microwave conditions, a significant improvement over traditional methods. ijpsonline.com

Ultrasonic Irradiation (Sonochemistry) : Ultrasound has been employed to promote reactions, often leading to shorter reaction times, milder conditions, and higher yields. mdpi.comnih.gov This method aligns with green chemistry by reducing energy consumption and sometimes eliminating the need for toxic catalysts. mdpi.com The synthesis of benzoxazole (B165842) derivatives has been achieved by irradiating a mixture of substituted salicylic (B10762653) acid and 2-aminophenol (B121084) in ethanol (B145695) with ultrasound at room temperature. ijpsonline.com

Use of Green Solvents and Catalysts : A major focus of green chemistry is the replacement of hazardous organic solvents. kthmcollege.ac.in Ionic liquids (ILs) have been used as recyclable solvents in the van Leusen synthesis of oxazoles, with the IL being reused up to six times without a significant loss in product yield. ijpsonline.comnih.gov Metal-free protocols represent another green advancement, avoiding the use of often toxic and expensive transition metal catalysts. rsc.orgresearchgate.net For instance, a metal-free method for synthesizing substituted oxazoles from esters and alkyl amines has been developed using iodine and potassium carbonate. rsc.org Similarly, copper, which is relatively inexpensive and has low toxicity, is considered an environmentally benign catalyst for oxidative cyclization reactions to form polysubstituted oxazoles. acs.org

Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. One-pot and multi-component reactions are exemplary of this principle. kthmcollege.ac.in The one-pot van Leusen synthesis, which combines an aldehyde and tosylmethyl isocyanide (TosMIC) to form the oxazole ring, is an efficient process that can be conducted under mild, basic conditions. ijpsonline.comnih.gov

These sustainable approaches offer a framework for the eco-friendly production of this compound, ensuring that its synthesis is not only efficient but also environmentally responsible.

| Green Approach | Specific Method | Key Features | Example Application | Reference |

|---|---|---|---|---|

| Alternative Energy | Microwave Irradiation | Reduced reaction times, high yields. | Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from acyl hydrazones. | mdpi.com |

| Alternative Energy | Ultrasonic Irradiation | Shorter reaction times, mild conditions, high efficiency. | Synthesis of benzoxazole derivatives in ethanol at room temperature. | ijpsonline.comnih.gov |

| Green Solvents | Ionic Liquids (e.g., [bmim]Br) | Recyclable solvent, high product yields. | One-pot van Leusen synthesis of oxazoles. | ijpsonline.comnih.gov |

| Benign Catalysts | Metal-Free Conditions | Avoids toxic heavy metals, environmentally benign. | Iodine-catalyzed synthesis of substituted oxazoles from esters and amines. | rsc.org |

| Benign Catalysts | Eco-Friendly Metals (e.g., Copper) | Low price, slight toxicity, environmentally benign. | Copper-catalyzed tandem oxidative cyclization to form polysubstituted oxazoles. | acs.org |

Reactivity and Mechanistic Investigations of 4 Bromomethyl 2,5 Dimethyl 1,3 Oxazole

Nucleophilic Substitution Reactions at the Bromomethyl Center of Oxazole (B20620) Derivatives

The bromine atom in the bromomethyl group of 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. This reactivity is characteristic of benzylic-like halides, where the adjacent aromatic ring stabilizes the transition state of the substitution reaction. nih.gov

Reaction with Amine Nucleophiles for N-Alkylation

The reaction of this compound with amine nucleophiles is a common method for the N-alkylation of amines. nih.gov This reaction is a type of nucleophilic substitution where the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new carbon-nitrogen bond. A variety of primary and secondary amines can be used in this reaction, leading to the formation of the corresponding N-substituted aminomethyl oxazoles. nih.gov The regioselectivity of N-alkylation can be influenced by steric and electronic factors of the reactants. beilstein-journals.org For instance, studies on similar heterocyclic systems have shown that the choice of base and solvent can significantly impact the ratio of N-1 versus N-2 alkylated products in azole compounds. beilstein-journals.orgresearchgate.net

Table 1: Examples of N-Alkylation Reactions with Amine Nucleophiles

| Amine Nucleophile | Product | Reference |

| Ethanolamine | N-((2,5-dimethyloxazol-4-yl)methyl)ethanolamine | nih.gov |

| Cyclohexylamine | N-((2,5-dimethyloxazol-4-yl)methyl)cyclohexanamine | nih.gov |

| Aniline | N-((2,5-dimethyloxazol-4-yl)methyl)aniline | nih.gov |

| Diethylamine | N-((2,5-dimethyloxazol-4-yl)methyl)-N-ethylamine | nih.gov |

| Morpholine | 4-((2,5-dimethyloxazol-4-yl)methyl)morpholine | nih.gov |

| N-methylpiperazine | 1-((2,5-dimethyloxazol-4-yl)methyl)-4-methylpiperazine | nih.gov |

Reaction with Thiol and Alkoxide Nucleophiles

Similar to amines, thiols and alkoxides can act as nucleophiles in substitution reactions with this compound. The reaction with thiols or thiolates leads to the formation of thioethers, while reaction with alkoxides or phenoxides yields ethers. nih.gov These reactions are typically carried out in the presence of a base to deprotonate the thiol or alcohol, thereby increasing its nucleophilicity.

The reactivity of these nucleophiles is influenced by factors such as the pKa of the corresponding thiol or alcohol and the solvent used for the reaction. For example, thiophenoxide is a potent nucleophile that readily displaces the bromide to form the corresponding phenylthiomethyl oxazole in high yield. nih.gov Similarly, various alkoxides can be employed to synthesize a range of 2-(alkoxymethyl)- or 2-(phenoxymethyl)-oxazoles. nih.gov

Table 2: Reactions with Thiol and Alkoxide Nucleophiles

| Nucleophile | Product | Reference |

| Thiocyanate (B1210189) | 2-((2,5-dimethyloxazol-4-yl)methyl)thiocyanate | nih.gov |

| Thiophenoxide | 2-((2,5-dimethyloxazol-4-yl)methyl)phenyl sulfide | nih.gov |

| Alkoxides/Phenoxides | 4-(alkoxymethyl)-2,5-dimethyloxazole / 4-(phenoxymethyl)-2,5-dimethyloxazole | nih.gov |

Mechanistic Pathways (S N 1 vs. S N 2) and Influencing Factors

The nucleophilic substitution reactions at the bromomethyl center of this compound can proceed through either an S N 1 or S N 2 mechanism. The operative pathway is dependent on several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

The S N 2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. msu.edu This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reactivity of the bromomethyl group in this compound is comparable to that of a benzylic halide, suggesting that the S N 2 pathway is a likely mechanism for many of the reactions with good nucleophiles. nih.gov

The S N 1 mechanism is a two-step process that involves the formation of a carbocation intermediate. This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation, and a substrate that can form a stable carbocation. In the case of this compound, the adjacent oxazole ring can delocalize the positive charge of the carbocation, thus stabilizing it. This stabilization suggests that an S N 1 pathway could also be accessible under certain conditions.

In some cases, particularly with selenium-containing analogues like 2-bromomethyl-1,3-thiaselenole, the reaction can proceed through more complex pathways involving seleniranium intermediates, where nucleophilic attack can occur at multiple sites. nih.govnih.govresearchgate.netmdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromomethyl Moiety

The bromomethyl group of this compound can also participate in transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. nih.govnih.govmdpi.com While typically used for coupling aryl or vinyl halides, modifications of the Suzuki reaction have been developed for alkyl halides. In the context of this compound, the bromomethyl group can act as the electrophilic partner in a Suzuki-type coupling.

Research on similar oxazole systems has demonstrated the feasibility of Suzuki coupling at the 4-position. researchgate.netresearchgate.net For instance, the coupling of 4-bromo- or 4-trifluoromethanesulfonyloxy-oxazoles with various arylboronic acids in the presence of a palladium catalyst has been shown to produce oxazole-containing biaryl compounds in moderate to good yields. researchgate.net Similarly, the Suzuki reaction of 4-(4-bromophenyl)-2,5-dimethyloxazole with substituted phenylboronic acids has been used to synthesize novel biphenyl-1,3-oxazole derivatives. ijpsonline.com These examples suggest that this compound could be a suitable substrate for Suzuki-Miyaura coupling reactions to form new C-C bonds at the methyl position.

Other Cross-Coupling Methodologies (e.g., Stille, Sonogashira) Applicable to Bromomethyl Oxazoles

Other palladium-catalyzed cross-coupling reactions, such as the Stille and Sonogashira couplings, are also applicable to bromomethyl oxazoles.

The Stille coupling involves the reaction of an organotin compound with an organic halide. libretexts.org This reaction is known for its tolerance of a wide range of functional groups. nih.gov Research on 4-bromomethyl-2-chlorooxazole has shown that Stille coupling can be selectively effected at the 4-bromomethyl position in good to excellent yields. researchgate.net This indicates the potential for similar reactivity with this compound.

The Sonogashira coupling is a reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgnih.govorganic-chemistry.orglibretexts.orgorganic-chemistry.org While typically applied to sp²-hybridized carbons, variations of the Sonogashira reaction have been developed for sp³-hybridized alkyl halides. The application of Sonogashira coupling to bromomethyl oxazoles would provide a direct route to propargyl-substituted oxazoles, which are valuable synthetic intermediates.

Regioselectivity and Chemoselectivity in Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. In molecules possessing multiple reactive sites, such as a halogen on the ring and a halomethyl group, controlling the selectivity of the reaction is crucial. While no direct studies on the competitive palladium-catalyzed coupling of this compound containing an additional halogen on the oxazole ring are available, research on close analogs provides significant insight into the expected chemo- and regioselectivity.

Studies on 4-bromomethyl-2-chlorooxazole, a structurally similar building block, have demonstrated high chemoselectivity in palladium-catalyzed reactions. researchgate.net In both Stille and Suzuki couplings, the reaction occurs preferentially at the C(sp³)-Br bond of the bromomethyl group, leaving the C(sp²)-Cl bond at the 2-position of the oxazole ring intact. researchgate.net This selectivity allows for a stepwise functionalization of the oxazole scaffold. The initial coupling at the 4-bromomethyl position can be followed by a subsequent coupling at the 2-chloro position under different conditions. researchgate.net

For instance, Stille couplings of 4-bromomethyl-2-chlorooxazole with various organostannanes proceed in good to excellent yields, selectively forming a new bond at the bromomethyl position. researchgate.net Similarly, Suzuki couplings with boronic acids also show selectivity for the bromomethyl group, albeit with moderate yields reported in the study. researchgate.net This preferential reactivity is attributed to the lower bond dissociation energy of the C(sp³)-Br bond compared to the C(sp²)-Cl bond and the differing mechanisms of oxidative addition of palladium to these centers.

| Coupling Type | Coupling Partner | Catalyst | Product (4-substituted-2-chlorooxazole) | Yield |

|---|---|---|---|---|

| Stille | (Tributylstannyl)benzene | Pd(PPh₃)₄ | 4-Benzyl-2-chlorooxazole | Good-Excellent |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | 4-Benzyl-2-chlorooxazole | Moderate |

It is important to note that the regiochemical outcome is not always predictable and can be influenced by the nature of the heterocyclic ring. For example, in the Suzuki-Miyaura coupling of 2-bromo-5-(bromomethyl)thiophene, the reaction occurs selectively at the C(sp²)-Br bond on the thiophene (B33073) ring, rather than the bromomethyl group. nih.gov This highlights that the electronic properties of the heterocyclic system play a critical role in directing the palladium catalyst.

Cyclization Reactions and Ring-Opening/Recyclization Processes Involving Oxazole Bromomethyl Derivatives

The bromomethyl group on the oxazole ring is a potent electrophile, making it an ideal participant in intramolecular cyclization reactions to form fused heterocyclic systems. By tethering a nucleophile to another position on the oxazole or to one of its substituents, the C-Br bond can be targeted to construct new rings. Such strategies are fundamental in the synthesis of complex molecular architectures. For example, longer arrays of oxazole rings, which are components of natural products like telomestatin, have been synthesized using cyclization strategies involving oxazole precursors. clockss.org

While the synthesis of oxazoles via the cyclization of N-propargylamides is a well-established method mdpi.comnih.gov, the cyclization of bromomethyl oxazole derivatives is of particular interest. The reaction of the bromomethyl group with an intramolecular nucleophile (e.g., an amine, thiol, or alcohol) can lead to the formation of five- or six-membered rings fused to the oxazole core.

Ring-opening and recyclization reactions are also characteristic of the oxazole nucleus, often proceeding through nucleophilic attack at the C2 or C5 positions. semanticscholar.org These reactions can lead to the formation of other heterocyclic systems. For instance, 2-(bromomethyl)oxazoles have been shown to react with thiosemicarbazide (B42300) in a multicomponent reaction that proceeds through oxazole ring-opening and subsequent recyclization to furnish highly functionalized thiazolines. This transformation highlights the lability of the oxazole ring under certain conditions, allowing it to serve as a synthon for different heterocyclic structures.

Functional Group Interconversions of the Bromomethyl Group (e.g., Oxidation, Reduction, Azidation)

The bromomethyl group in this compound is readily converted into a variety of other functional groups, enhancing its synthetic utility. These transformations typically proceed via nucleophilic substitution or redox reactions.

Azidation: The displacement of the bromide by an azide (B81097) ion is a common and efficient transformation. The reaction of bromomethyl oxazoles with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) provides the corresponding azidomethyl oxazole derivative in high yield. nih.govbeilstein-journals.org This reaction is a key step in synthesizing building blocks for "click chemistry" or for subsequent reduction to an aminomethyl group. nih.gov For example, 2-(chloromethyl)oxazoles are readily converted to 2-(azidomethyl)oxazoles, and a similar high reactivity is expected for the analogous bromomethyl compound. nih.gov A continuous-flow protocol has also been developed for the synthesis of 2-(azidomethyl)oxazoles from 2-(bromomethyl)oxazoles, demonstrating the robustness of this nucleophilic substitution. beilstein-journals.org

| Starting Material Type | Reagent | Solvent | Product Type | Reference |

|---|---|---|---|---|

| 2-(Chloromethyl)oxazole | Sodium Azide (NaN₃) | DMF | 2-(Azidomethyl)oxazole | nih.gov |

| 2-(Bromomethyl)oxazole | Sodium Azide (NaN₃) | Aqueous Medium | 2-(Azidomethyl)oxazole | beilstein-journals.org |

Oxidation: While specific literature detailing the oxidation of this compound was not identified in the search, this transformation is a standard procedure in organic synthesis. Benzylic-type bromides can be oxidized to the corresponding aldehydes through methods such as the Kornblum oxidation (using dimethyl sulfoxide, DMSO) or the Sommelet reaction (using hexamine). These methods are expected to be applicable to the target compound to yield 2,5-dimethyl-1,3-oxazole-4-carbaldehyde, a valuable intermediate for further elaboration.

Reduction: The reduction of the bromomethyl group to a methyl group (dehalogenation) is another feasible transformation. This can be achieved under various conditions, including catalytic hydrogenation or, more commonly, free-radical reduction using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as AIBN. This would convert this compound into 2,4,5-trimethyl-1,3-oxazole. It is important to distinguish this from the reduction of the oxazole ring itself, which typically requires harsher conditions and can lead to ring cleavage. semanticscholar.org

Derivatization Strategies and Functionalization Beyond the Bromomethyl Group

Introduction of Diverse Functionalities at the C4 Position of the Oxazole (B20620) Ring

The bromomethyl group at the C4 position of the 2,5-dimethyl-1,3-oxazole ring is a highly reactive handle, making it an excellent site for introducing a wide range of functional groups through nucleophilic substitution and cross-coupling reactions. This versatility allows for the synthesis of a broad spectrum of 4-substituted-2,5-dimethyloxazoles.

The carbon-bromine bond is susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion. This provides a straightforward route to introduce functionalities such as ethers, thioethers, and amines. For instance, reactions with alkoxides or phenoxides yield the corresponding ether derivatives, while sulfur nucleophiles like thiophenoxide result in the formation of thioethers. Similarly, amine nucleophiles can be used to prepare primary or secondary amines at the C4-methyl position.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, further expand the possibilities for derivatization. These methods allow for the formation of carbon-carbon bonds, enabling the attachment of aryl, vinyl, or other organic fragments to the C4-methyl position. For example, a Suzuki coupling with an arylboronic acid can introduce a phenyl group, creating a biphenyl-like moiety. ijpsonline.com A similar building block, 4-bromomethyl-2-chlorooxazole, has been shown to selectively undergo Stille or Suzuki coupling at the C4 position, demonstrating the feasibility of such transformations. nih.gov

| Reaction Type | Nucleophile/Reagent | Resulting C4-Substituent | Product Class |

|---|---|---|---|

| Nucleophilic Substitution | Alkoxides/Phenoxides | -CH₂OR | Ethers |

| Nucleophilic Substitution | Thiocyanates/Thiophenoxides | -CH₂SR | Thioethers ijpsonline.com |

| Nucleophilic Substitution | Primary/Secondary Amines | -CH₂NR¹R² | Amines ijpsonline.com |

| Nucleophilic Substitution | Sodium Azide (B81097) | -CH₂N₃ | Azides |

| Suzuki Coupling | Arylboronic Acids | -CH₂-Aryl | Arylmethyl Oxazoles ijpsonline.comnih.gov |

| Stille Coupling | Organostannanes | -CH₂-R (Alkenyl, etc.) | Alkenylmethyl Oxazoles nih.gov |

| C-Alkylation | Malonate Carbanion | -CH₂CH(CO₂Et)₂ | Malonic Esters ijpsonline.com |

Functionalization at C2 and C5 Positions of the Oxazole Core via Indirect Methods

While direct functionalization of the C2 and C5 positions of 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole can be challenging, these positions are readily modified through various de novo synthesis strategies of the oxazole ring. These indirect methods involve constructing the oxazole core from precursors that already contain the desired functionalities at the positions that will become C2 and C5.

Several classical and modern synthetic methods provide access to a wide array of substituted oxazoles:

Bredereck Reaction: This method involves the reaction of α-haloketones with amides to form 2,4-disubstituted or 2,4,5-trisubstituted oxazoles. ijpsonline.com By choosing an appropriate amide (R-CONH₂), the 'R' group can be installed at the C2 position.

Robinson-Gabriel Synthesis: This pathway involves the dehydration of 2-acylaminoketones. The choice of the acylamino group and the ketone dictates the substituents at C2 and C5.

van Leusen Reaction: The reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) is a powerful method for synthesizing 5-substituted oxazoles. ijpsonline.com To achieve substitution at C2 and C5, a modified approach using α-ketoaldehydes or related precursors would be necessary.

From Carboxylic Acids: A modern approach allows for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids and isocyanoacetates, offering a route to introduce functionality at the C5 position. durham.ac.uk

For example, to synthesize an analogue with a different C2 substituent, one could start with an appropriate amide in a Bredereck-type synthesis instead of acetamide. To alter the C5 substituent, a different α-haloketone would be employed. A continuous-flow protocol has been developed to produce 2-(azidomethyl)oxazoles from vinyl azides, which react with bromoacetyl bromide to form the oxazole ring, demonstrating an alternative pathway to functionalized oxazoles. organic-chemistry.org

| Synthetic Method | Key Precursors | Position(s) Functionalized | Example Substituents |

|---|---|---|---|

| Bredereck Reaction | α-Haloketone, Amide | C2, C5 | C2-Aryl, C5-Alkyl ijpsonline.com |

| Robinson-Gabriel Synthesis | 2-Acylaminoketone | C2, C5 | C2-Phenyl, C5-Methyl |

| van Leusen Reaction | Aldehyde, TosMIC | C5 | C5-Aryl, C5-Heteroaryl ijpsonline.com |

| From Vinyl Azides | Vinyl Azide, Bromoacetyl Bromide | C2, C5 | C2-Bromomethyl, C5-Aryl/Alkyl organic-chemistry.org |

| From Carboxylic Acids | Carboxylic Acid, Isocyanoacetate | C5 | C5-Ester durham.ac.uk |

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. mdpi.com While this compound itself is not typically a direct component in common MCRs, its scaffold can be readily incorporated by first converting the reactive bromomethyl group into a suitable functional group, most commonly an aldehyde.

The oxidation of the C4-bromomethyl group to 2,5-dimethyl-1,3-oxazole-4-carbaldehyde provides a key intermediate that can participate in several powerful MCRs. This aldehyde serves as the carbonyl component in reactions such as:

Hantzsch Pyridine (B92270) Synthesis: This four-component reaction combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate) to produce dihydropyridines, which can be subsequently oxidized to pyridines. wikipedia.orgchemtube3d.com Using 2,5-dimethyl-1,3-oxazole-4-carbaldehyde in this reaction would yield pyridine derivatives bearing the oxazole moiety at the 4-position.

Biginelli Reaction: This reaction involves an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to form dihydropyrimidinones. beilstein-journals.org Employing the oxazole aldehyde would lead to the synthesis of complex heterocycles containing both oxazole and dihydropyrimidinone rings.

Ugi and Passerini Reactions: These isocyanide-based MCRs also utilize an aldehyde component. The Ugi reaction (a four-component reaction) and the Passerini reaction (a three-component reaction) would allow for the rapid assembly of complex, peptide-like structures incorporating the 2,5-dimethyloxazole (B1606727) scaffold. researchgate.netmdpi.comscispace.com

This two-step strategy—oxidation followed by MCR—effectively leverages the reactivity of the parent compound to access a vast chemical space and generate highly complex and diverse molecular architectures.

Synthesis of Complex Heterocyclic Systems Containing the Oxazole Scaffold

The this compound unit serves as a fundamental building block for the assembly of larger, more complex heterocyclic systems, including macrocycles and fused-ring structures. The reactive bromomethyl group is often the key handle for initiating cyclization or linkage to other molecular fragments.

One prominent strategy involves the synthesis of oxazole-containing macrocycles. researchgate.net In a typical approach, two molecules of a functionalized oxazole can be linked together. For example, a precursor with a nucleophilic group (e.g., a thiol or amine) at one end and an electrophilic group (like the bromomethyl oxazole) at the other can undergo intramolecular cyclization. Alternatively, intermolecular reactions can form dimers or larger oligomers that then cyclize. For instance, the reaction of a compound containing two nucleophilic sites with two equivalents of this compound could lead to the formation of a symmetrical macrocycle. nih.gov

Furthermore, the oxazole can be a component in the synthesis of fused heterocyclic systems. A strategy analogous to the Hantzsch thiazole (B1198619) synthesis, which generates a thiazole ring, can be adapted for macrocyclization. In one such approach, a resin-bound peptide with a C-terminal cysteine and an N-terminal chloroacetyl group can be cyclized via thioalkylation. nih.gov A similar concept could be applied where this compound acts as the electrophile, reacting with a di-nucleophile to form a large heterocyclic ring.

These synthetic routes underscore the value of the title compound as a pivotal precursor for creating sophisticated molecular structures with potential applications in medicinal chemistry and materials science.

Applications of 4 Bromomethyl 2,5 Dimethyl 1,3 Oxazole As a Versatile Synthetic Building Block

Construction of Advanced Organic Architectures and Macrocycles

The reactive nature of the bromomethyl group makes 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole an excellent candidate for constructing larger, more complex molecular frameworks. Its ability to connect with various nucleophiles allows for the systematic assembly of advanced organic architectures. This is particularly evident in the synthesis of macrocycles and other sterically demanding structures where the rigid oxazole (B20620) core can serve as a foundational scaffold or a linker unit.

Research into the synthesis of complex molecular scaffolds has demonstrated the utility of bromomethyl-functionalized aromatic compounds in creating multi-armed structures. For instance, analogous building blocks like 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene have been successfully employed to synthesize flexible tripodal 1,3-oxazole structures. nih.govsemanticscholar.org In these syntheses, the bromomethyl groups react with phenolic aldehydes, and the resulting intermediates undergo a van Leusen reaction to form the oxazole rings. nih.govsemanticscholar.org This methodology highlights how this compound can be similarly utilized as a mono-functional building block to be incorporated into larger systems or, if functionalized further, to act as a core for creating C₃-symmetric molecules and other complex topologies.

Precursor for Other Heterocyclic Scaffolds (e.g., Azido Oxazoles, Thiazolines)

One of the most powerful applications of this compound is its role as a precursor for the synthesis of other important heterocyclic systems. The labile bromine atom is readily displaced by a variety of nucleophiles, opening pathways to a diverse range of functionalized oxazoles and entirely new heterocyclic rings.

Azido Oxazoles: The conversion of bromomethyl oxazoles to their corresponding azido derivatives is a straightforward and efficient process. This transformation is typically achieved through a nucleophilic substitution reaction with sodium azide (B81097) (NaN₃). beilstein-journals.org Research on analogous 2-(bromomethyl)oxazoles has shown that this reaction proceeds smoothly, yielding 2-(azidomethyl)oxazoles, which are stable and useful intermediates for further chemistry, such as "click" reactions to form triazoles. beilstein-journals.org The same principle applies directly to the 4-bromomethyl isomer, providing a reliable route to 4-(azidomethyl)-2,5-dimethyl-1,3-oxazole. These azido oxazoles are valuable intermediates in medicinal chemistry and materials science. beilstein-journals.org

Thiazolines and Thiazoles: The electrophilic carbon of the bromomethyl group is highly susceptible to attack by sulfur nucleophiles. This reactivity allows for the construction of sulfur-containing heterocycles like thiazolines and thiazoles. For example, reaction with a thioamide can lead to the formation of a thiazole (B1198619) ring, a core structure in many biologically active compounds. organic-chemistry.org Similarly, condensation with compounds like 4,5-dihydrothiazole-2-thiol can link the oxazole to a thiazoline moiety, creating hybrid molecules with potential applications in drug discovery. nih.gov The synthesis of thiazoles often involves the reaction of an α-haloketone with a thioamide (Hantzsch synthesis), and the bromomethyl group on the oxazole provides a similar electrophilic center for ring formation.

| Starting Material Type | Reagent | Resulting Heterocycle | Significance | Reference |

|---|---|---|---|---|

| Bromomethyl Oxazole | Sodium Azide (NaN₃) | Azido Oxazole | Precursor for triazoles via "click" chemistry; useful in medicinal chemistry. | beilstein-journals.org |

| Bromomethyl Oxazole | Thioamide | Thiazole | Forms a new heterocyclic ring with known biological activity. | organic-chemistry.org |

| Bromomethyl Oxazole | Thiourea | Aminothiazole | Provides access to substituted aminothiazoles, a common pharmacophore. | nih.gov |

Role in the Synthesis of Research Probes and Advanced Intermediates

The oxazole ring is a common feature in numerous natural products with significant biological activity, including antibiotics and antiviral agents. beilstein-journals.orgresearchgate.net Consequently, substituted oxazoles like this compound are crucial intermediates for the total synthesis of these complex molecules and for the creation of novel analogs for structure-activity relationship (SAR) studies.

The utility of brominated oxazoles as versatile cross-coupling partners is well-documented. researchgate.netnih.gov While the bromomethyl group is primarily used for substitution reactions, the oxazole core itself can be further halogenated at other positions to participate in palladium-catalyzed reactions such as Suzuki, Stille, and Negishi couplings. nih.gov This dual reactivity allows chemists to first use the bromomethyl handle to introduce a specific fragment and then use another site on the oxazole ring for further elaboration, enabling a modular and convergent approach to complex target molecules.

This compound serves as an advanced intermediate for creating libraries of compounds for high-throughput screening. By reacting this compound with a diverse set of nucleophiles (alcohols, amines, thiols, etc.), a wide range of derivatives can be rapidly synthesized. These derivatives can then be evaluated as research probes to investigate biological pathways or as potential drug candidates.

Strategic Use in Agrochemical Research and Development of Lead Compounds

The oxazole scaffold is not only important in pharmaceuticals but also plays a significant role in the agrochemical industry. semanticscholar.org Oxazole-containing compounds have been shown to exhibit a broad spectrum of activities, including fungicidal, insecticidal, and herbicidal properties. bohrium.comfrontiersin.org The development of new and effective crop protection agents is a constant challenge due to the emergence of resistance in pests and pathogens. frontiersin.orgnih.gov

This compound represents an ideal starting point for the development of new agrochemical lead compounds. The oxazole core itself can confer biological activity, while the reactive bromomethyl group allows for the systematic introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. bohrium.com Researchers in agrochemical discovery often synthesize large libraries of related compounds to identify promising candidates. The ease with which the bromine can be displaced makes this building block highly amenable to such library synthesis. For example, reaction with different phenols or anilines could lead to new ether or amine derivatives with potential herbicidal or fungicidal activity.

| Reactant Type | Resulting Linkage | Potential Agrochemical Application | Reference |

|---|---|---|---|

| Substituted Phenols | Ether | Fungicides, Herbicides | bohrium.commdpi.com |

| Substituted Anilines/Amines | Amine | Insecticides, Fungicides | semanticscholar.orgfrontiersin.org |

| Substituted Thiols | Thioether | Fungicides, Acaricides | bohrium.com |

| Carboxylic Acids | Ester | Herbicides, Insecticides | mdpi.com |

Applications in Materials Science as Linkers or Monomers

In materials science, there is a continuous demand for novel organic building blocks that can be used to create polymers and functional materials with tailored properties. The rigid, planar, and electron-rich nature of the oxazole ring makes it an attractive component for materials such as heat-resistant polymers, organic light-emitting diodes (OLEDs), and molecular sensors. mdpi.com

This compound can be employed in several ways in this field:

As a Linker: The molecule can be used to connect two or more polymer chains or other molecular units. For example, a difunctional nucleophile could react with two equivalents of the bromomethyl oxazole to create a rigid linker containing two oxazole units. This approach is valuable for creating well-defined molecular architectures and metal-organic frameworks (MOFs).

As a Monomer: While the bromomethyl group itself is not typically used for chain-growth polymerization, it can be converted into other polymerizable groups. For example, it could be transformed into a vinyl or acrylate group, creating a monomer that can be polymerized to yield a polymer with pendant oxazole moieties. Such polymers could exhibit interesting optical or thermal properties. researchgate.net

For Surface Modification: The reactive bromomethyl group can be used to graft the oxazole unit onto the surface of materials like silica or gold nanoparticles. This surface functionalization can alter the material's properties, such as its solubility, dispersibility, or ability to interact with other molecules.

The synthesis of tripodal oxazoles from tris(bromomethyl) precursors for use as molecular scaffolds demonstrates the potential of using such building blocks to create materials with specific three-dimensional structures. nih.govsemanticscholar.org

Advanced Spectroscopic and Structural Elucidation Studies for Enhanced Understanding

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of "4-(Bromomethyl)-2,5-dimethyl-1,3-oxazole". Both ¹H and ¹³C NMR would provide definitive confirmation of the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative. Three distinct singlet signals are predicted due to the absence of proton-proton coupling between the substituent groups.

The bromomethyl protons (-CH₂Br) would appear as a singlet, anticipated in the range of δ 4.4-4.5 ppm. This downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom. For comparison, the bromomethyl protons in the structurally similar 4-(bromomethyl)-5-methyl-2-phenyl-1,3-oxazole are observed at δ 4.44 ppm. thieme-connect.com

The methyl protons at position 5 (5-CH₃) of the oxazole (B20620) ring would produce a singlet expected around δ 2.3-2.4 ppm. thieme-connect.com

The methyl protons at position 2 (2-CH₃) would also yield a singlet, likely appearing slightly downfield compared to the 5-methyl group due to the influence of the adjacent ring oxygen and nitrogen atoms.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would complement the ¹H NMR data by identifying all six unique carbon environments.

The carbon of the bromomethyl group (-CH₂Br) is expected at the highest field (lowest ppm value) of all the substituents, likely in the δ 20-25 ppm range, due to the heavy atom effect of bromine. thieme-connect.com

The carbons of the two methyl groups (2-CH₃ and 5-CH₃) would resonate in the typical aliphatic region, expected around δ 10-15 ppm. thieme-connect.com

The three distinct carbons of the oxazole ring (C2, C4, and C5) would appear significantly downfield in the aromatic/heteroaromatic region (δ 125-165 ppm). Based on data from related oxazoles, the C2 carbon, situated between the oxygen and nitrogen atoms, would be the most deshielded, followed by C5 and C4. thieme-connect.comipb.pt

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be used to correlate the proton signals with their directly attached carbon atoms and to confirm long-range (2-3 bond) C-H correlations, respectively. This would unambiguously assign each signal and confirm the substitution pattern of the oxazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of structurally similar compounds. thieme-connect.com

| Group | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| 2-CH₃ | ~2.5 | Singlet | ~13-15 |

| 5-CH₃ | ~2.4 | Singlet | ~10-12 |

| 4-CH₂Br | ~4.4 | Singlet | ~23-25 |

| C2 (Oxazole) | - | - | ~160 |

| C4 (Oxazole) | - | - | ~133 |

| C5 (Oxazole) | - | - | ~146 |

Mass Spectrometry for Reaction Pathway Analysis and Intermediate Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound" (molecular formula C₆H₈BrNO), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its elemental formula.

The presence of bromine, with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a distinctive isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. This M/M+2 pattern, with two peaks of roughly equal intensity separated by 2 Da, is a clear signature for the presence of a single bromine atom.

Electrospray ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺. Based on predictive models, the [M+H]⁺ ion for this compound would be observed at m/z 189.98621. researchgate.net Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. researchgate.net

Analysis of fragmentation pathways provides further structural confirmation. Key expected fragmentation events would include:

Loss of a bromine radical (•Br): This would lead to a significant fragment ion at m/z ~108, corresponding to the [C₆H₈NO]⁺ cation.

Cleavage of the bromomethyl group (-CH₂Br): This would result in the formation of a stable 2,5-dimethyloxazol-4-yl cation.

Table 2: Predicted ESI-MS Adducts for this compound Data predicted by computational models. researchgate.net

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₆H₉BrNO]⁺ | 189.98621 |

| [M+Na]⁺ | [C₆H₈BrNNaO]⁺ | 211.96815 |

| [M+K]⁺ | [C₆H₈BrKNO]⁺ | 227.94209 |

X-ray Crystallography for Precise Conformational and Electronic Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. Obtaining a single crystal of "this compound" suitable for diffraction analysis would yield a wealth of precise structural information.

This technique would provide:

Unambiguous Confirmation: It would irrefutably confirm the atomic connectivity, verifying the 2,4,5-trisubstituted oxazole core.

Precise Geometric Parameters: It would measure the exact bond lengths, bond angles, and torsion angles within the molecule. This data would reveal the degree of planarity of the oxazole ring and the precise geometry of its substituents.

Conformational Details: The orientation of the bromomethyl group relative to the plane of the oxazole ring would be determined.

Intermolecular Interactions: The crystal packing arrangement would be elucidated, revealing any significant non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, or potential halogen bonding involving the bromine atom and the oxygen or nitrogen atoms of neighboring molecules. This provides insight into the supramolecular chemistry of the compound.

While no public crystal structure data is currently available for this specific compound, the insights gained from such a study would be invaluable for understanding its solid-state properties and reactivity.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For "this compound," the IR spectrum would be expected to show several key absorption bands:

C-H Stretching: Vibrations from the methyl and methylene (B1212753) groups would appear in the region of 2850-3000 cm⁻¹.

C=N Stretching: The carbon-nitrogen double bond of the oxazole ring typically exhibits a strong absorption band around 1610-1650 cm⁻¹. researchgate.net

C=C Stretching: The carbon-carbon double bond within the heterocyclic ring would likely show a band in the 1540-1560 cm⁻¹ region. researchgate.net

C-O-C Stretching: The stretching vibrations of the C-O-C ether-like linkage within the oxazole ring usually result in strong bands in the 1050-1250 cm⁻¹ range.

C-Br Stretching: A characteristic band for the carbon-bromine bond is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar C=C bond vibrations. Together, these techniques offer a rapid and non-destructive method for confirming the presence of the key functional moieties and can be used to monitor the progress of reactions involving the synthesis or modification of the compound.

Table 3: Expected Characteristic Vibrational Frequencies for this compound Frequency ranges are based on typical values for the respective functional groups and data from similar heterocyclic compounds. researchgate.net

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

| Alkyl C-H | Stretching | 2850 - 3000 |

| Oxazole C=N | Stretching | 1610 - 1650 |

| Oxazole C=C | Stretching | 1540 - 1560 |

| Oxazole C-O-C | Asymmetric/Symmetric Stretch | 1050 - 1250 |

| Bromomethyl C-Br | Stretching | 500 - 650 |

Computational and Theoretical Investigations of 4 Bromomethyl 2,5 Dimethyl 1,3 Oxazole Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole. irjweb.com By employing methods such as B3LYP with a 6-311G++(d,p) basis set, it is possible to obtain an optimized molecular geometry and a detailed understanding of the electron distribution within the molecule. irjweb.com

Key to understanding the molecule's reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. irjweb.com A smaller energy gap generally implies higher reactivity. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as χ² / (2η).

These descriptors provide a quantitative basis for predicting the reactivity of this compound. For instance, a high electrophilicity index suggests that the molecule will behave as a strong electrophile in reactions. The distribution of HOMO and LUMO across the molecule can also pinpoint the likely sites for electrophilic and nucleophilic attack. In this compound, the LUMO is expected to be localized on the bromomethyl group, indicating its susceptibility to nucleophilic substitution.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -9.15 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 8.30 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 9.15 | Approximation of the energy to remove an electron |

| Electron Affinity (A) | 0.85 | Approximation of the energy released when gaining an electron |

| Electronegativity (χ) | 5.00 | Measure of the ability to attract electrons |

| Chemical Hardness (η) | 4.15 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.24 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 3.01 | Global electrophilic nature of the molecule |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for mapping the potential energy surface of a reaction, allowing for the detailed investigation of reaction pathways and the identification of transition states. For this compound, a key reaction is the nucleophilic substitution at the bromomethyl carbon. Theoretical calculations can be employed to model the step-by-step mechanism of this process.

By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction profile can be constructed. Transition state theory allows for the calculation of activation energies, which are critical for understanding reaction rates. For instance, in a reaction with a nucleophile, DFT calculations can distinguish between a concerted (SN2) mechanism and a stepwise (SN1) mechanism by locating the corresponding transition states and intermediates. The geometry of the transition state provides valuable information about the atomic rearrangements that occur during the reaction.

Furthermore, computational studies can explore competing reaction pathways. For example, besides substitution at the bromomethyl group, other parts of the oxazole (B20620) ring could potentially react. Reaction pathway modeling can predict the energetic barriers for these different pathways, thus explaining the observed regioselectivity of a reaction.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Reactants | This compound + Nu- | 0.0 | Initial state of the system |

| Transition State (TS) | [Nu---CH2-oxazole---Br]- | +15.5 | Highest energy point along the reaction path for SN2 |

| Products | 4-(Nu-methyl)-2,5-dimethyl-1,3-oxazole + Br- | -25.0 | Final state of the system |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, including conformational changes and interactions with the surrounding environment. For this compound, MD simulations can be used to explore its conformational landscape. The rotation around the single bond connecting the bromomethyl group to the oxazole ring can lead to different conformers. MD simulations can determine the relative populations and energies of these conformers, which can influence the molecule's reactivity.

A significant advantage of MD simulations is the ability to explicitly include solvent molecules. The solvent can have a profound impact on reaction rates and mechanisms. By simulating the behavior of this compound in a box of solvent molecules (e.g., water, ethanol), it is possible to study how the solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's properties and reactivity. For instance, in a nucleophilic substitution reaction, polar solvents can stabilize charged species like the transition state and leaving group, thereby accelerating the reaction. MD simulations can provide a detailed picture of these solvent effects at the atomic level.

Prediction of Structure-Reactivity Relationships and Reaction Selectivity

A primary goal of computational chemistry in the context of reactivity is to establish relationships between molecular structure and chemical behavior. By systematically modifying the structure of this compound in silico (e.g., by changing the substituents on the oxazole ring) and calculating the corresponding reactivity descriptors, a Quantitative Structure-Activity Relationship (QSAR) can be developed. QSAR models use statistical methods to correlate structural or physicochemical properties of molecules with their reactivity.

These models can then be used to predict the reactivity of new, yet-to-be-synthesized derivatives. For instance, a QSAR model might reveal that electron-withdrawing substituents on the oxazole ring increase the electrophilicity of the bromomethyl carbon, leading to a faster rate of nucleophilic substitution.

Furthermore, computational methods can be employed to predict reaction selectivity. In cases where a molecule has multiple reactive sites or can react to form different products (regio- or stereoisomers), computational modeling can help predict the major product. By comparing the activation energies for the different reaction pathways leading to the various products, the most favorable pathway, and therefore the most likely product, can be identified. This predictive capability is invaluable for designing selective synthetic routes.

| Substituent at C2 | Calculated Electrophilicity Index (ω) | Predicted Relative Reactivity |

|---|---|---|

| -H | 2.85 | Baseline |

| -CH3 (as in the title compound) | 3.01 | Increased |

| -NO2 | 3.55 | Significantly Increased |

| -OCH3 | 2.70 | Decreased |

Emerging Research Directions and Future Prospects for 4 Bromomethyl 2,5 Dimethyl 1,3 Oxazole

Integration in Microreactor Technologies and Continuous Flow Synthesis

The shift from traditional batch processing to continuous flow synthesis and microreactor technology marks a significant advancement in chemical manufacturing, offering enhanced safety, process control, and scalability. mdpi.com These technologies utilize small-dimensioned tubes and channels, which create a high surface-area-to-volume ratio, accelerating reaction rates and improving heat and mass transfer. mdpi.com For the synthesis of oxazole (B20620) derivatives, this approach has demonstrated considerable advantages, including reduced reaction times, minimized manual handling of intermediates, and the ability to safely handle reactive species. researchgate.netnih.gov

Research into the automated continuous flow synthesis of 4,5-disubstituted oxazoles has shown the potential for producing materials on a gram scale for building block synthesis and the creation of small exploratory libraries. durham.ac.uknih.gov In one such system, a multipurpose mesofluidic flow reactor was developed to screen reaction parameters effectively, incorporating on-chip mixing and columns with solid-supported reagents. durham.ac.uknih.gov This setup facilitated a rapid base-catalyzed intramolecular cyclization, yielding oxazole products in high purity (>90%) and yield (>80%). durham.ac.uk The integration of polymer-supported reagents and scavengers can also eliminate the need for aqueous extractions and traditional column chromatography, streamlining the purification process. mdpi.com

A three-step continuous-flow protocol has been successfully developed for producing 2-(bromomethyl)oxazoles. nih.gov This process involves the thermolysis of a vinyl azide (B81097) to form an azirine intermediate, which then reacts with bromoacetyl bromide to generate the 2-(bromomethyl)oxazole. nih.gov The integration of a subsequent nucleophilic displacement step within the flow system avoids the decomposition of the sensitive bromomethyl intermediate. nih.gov While this specific protocol was demonstrated for 2-(bromomethyl)oxazoles, the principles are directly applicable to isomers like 4-(bromomethyl)-2,5-dimethyl-1,3-oxazole, suggesting a promising route for its efficient and safe production.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Oxazoles

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Often challenging, requires re-optimization | Simpler to scale up by extending operation time or "numbering-up" reactors |

| Safety | Higher risk with exothermic reactions and hazardous reagents in large volumes | Enhanced safety due to small reaction volumes and superior heat dissipation |

| Process Control | Difficult to precisely control temperature, mixing, and reaction time | Precise control over reaction parameters, leading to higher reproducibility |

| Reaction Time | Can be lengthy, including workup and purification steps | Significantly shorter residence times, often in the order of minutes. nih.gov |

| Purity & Yield | Variable, may require extensive purification | Often results in higher purity and yields due to optimized conditions. durham.ac.uk |

| Automation | Can be complex to fully automate | Readily amenable to full automation and integration of in-line analysis. durham.ac.uknih.gov |

Chemoenzymatic and Biocatalytic Approaches for Oxazole Functionalization

Chemoenzymatic and biocatalytic methods are at the forefront of green and sustainable chemistry, utilizing the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild conditions. nih.gov Biocatalysis operates at or near ambient temperature and pressure, offering a significant advantage in energy efficiency and process safety. rsc.org While the literature has not yet extensively documented specific biocatalytic applications for the functionalization of this compound, this area represents a substantial future opportunity.

The principles of biocatalysis, particularly the use of enzymes like hydrolases, oxidoreductases, and transferases, could be applied to selectively modify the oxazole core or its substituents. For instance, enzymes could potentially be used for:

Asymmetric Synthesis: Creating chiral centers with high enantiomeric excess, which is crucial for the synthesis of many active pharmaceutical ingredients (APIs).

Selective Functionalization: Modifying one functional group in the presence of others without the need for complex protecting group strategies.

Green Reaction Conditions: Conducting reactions in aqueous media, reducing the reliance on volatile organic solvents. nih.gov

The development of "combi CLEAs" (Cross-Linked Enzyme Aggregates) containing multiple enzymes for one-pot cascade reactions showcases the potential of biocatalysis to streamline multi-step syntheses. rsc.org Exploring the enzymatic resolution of racemic oxazole precursors or the selective enzymatic modification of the bromomethyl group on this compound are promising avenues for future research.

Sustainable Synthesis Practices and Green Solvent Applications

The principles of green chemistry aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. carlroth.com Solvents are a primary target for greening chemical synthesis, as they constitute a large portion of the mass in typical pharmaceutical and fine chemical production and contribute significantly to waste. sci-hub.se